Phthalan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Antioxidant and Antidepressant Properties: The phthalan core structure is present in several commercially available drugs and drug leads, particularly those exhibiting antioxidant and antidepressant properties.

- Examples: Citalopram and escitalopram, popular selective serotonin reuptake inhibitor (SSRI) antidepressants, incorporate the phthalan core. These drugs function by increasing serotonin levels in the brain, thereby alleviating depression symptoms [].

- Future potential: Researchers are actively investigating the potential of novel phthalan derivatives for treating various medical conditions, including neurodegenerative diseases and cancer [].

Organic Electronics:

- Optoelectronic and Electrochemical Devices: The unique structure of phthalan makes it a valuable building block for conjugated polymer semiconductors. These versatile materials find applications in various optoelectronic and electrochemical devices, including:

- Research focus: Ongoing research aims to develop efficient synthetic methods for producing phthalan-based polymers with tailored properties for specific device applications [].

Other Potential Applications:

- Antimicrobial Activity: Studies suggest that certain phthalan derivatives exhibit antimicrobial activity against various bacteria and fungi []. This opens avenues for exploring their potential as novel antibiotics and antifungal agents.

- Further Exploration: Researchers are also exploring the potential of phthalan derivatives in other areas, such as material science and agricultural chemistry.

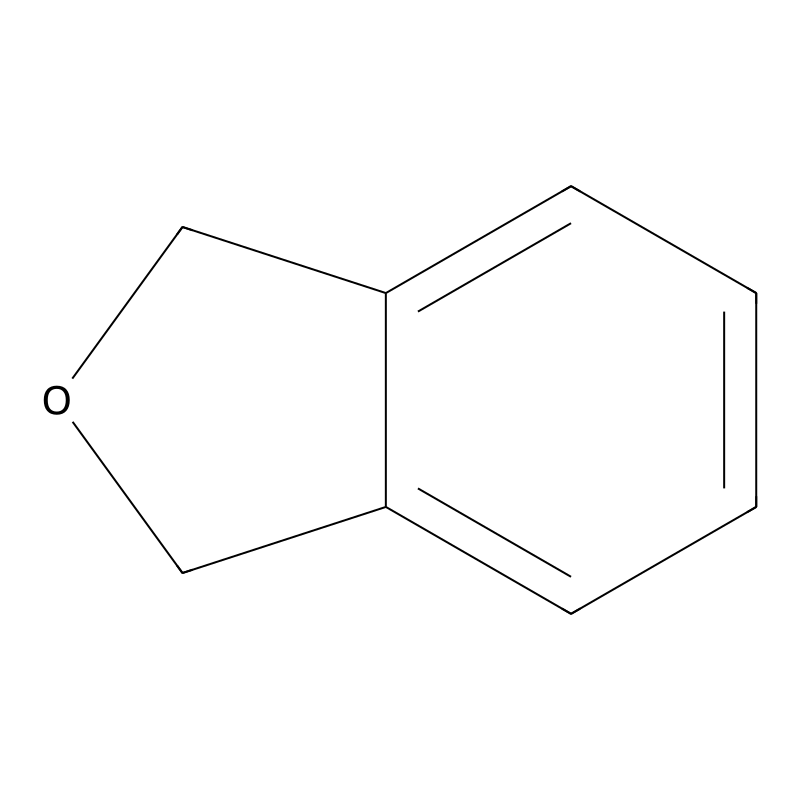

Phthalan is a bicyclic organic compound with the chemical formula C₈H₈O, characterized by a fused benzene and furan ring. It is a colorless liquid at room temperature and has a molecular weight of approximately 136.15 g/mol. Phthalan exhibits unique structural properties due to its heterocyclic nature, making it an important compound in organic chemistry and materials science. Its structure can be represented as follows:

textO / \ / \| | \ / \_/

This compound is known for its versatility in various

- Electrophilic Aromatic Substitution: Phthalan can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring.

- Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloadditions, forming larger cyclic structures.

- Hydroalkynylation: This reaction involves the addition of alkynes to phthalan under palladium catalysis, leading to functionalized derivatives .

- Reductive Ring-Opening: Phthalan can be subjected to reductive conditions that lead to the opening of its ring structure, yielding various products .

Research indicates that phthalan and its derivatives exhibit various biological activities, including:

- Antimicrobial Properties: Certain phthalan derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Some studies suggest that phthalan compounds may inhibit cancer cell proliferation through different mechanisms .

- Potential Use in Pharmacology: Phthalans have been explored for their potential therapeutic applications, such as in treating premature ejaculation due to their pharmacological effects on smooth muscle relaxation .

Several methods exist for synthesizing phthalan:

- Palladium-Catalyzed Reactions: A notable method involves a tandem reaction that includes hydroalkynylation followed by Diels-Alder cycloaddition and aromatization .

- Copper-Catalyzed Carboetherification: This method allows for the enantioselective synthesis of phthalans from alkenes .

- Lithiation Techniques: Lithiation followed by coupling reactions provides another synthetic route to obtain functionalized phthalans .

Phthalan is utilized in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Phthalan derivatives are used in producing polymers and other materials due to their unique electronic properties.

- Dyes and Pigments: Some phthalan derivatives are employed in dye manufacturing due to their color properties.

Studies have explored the interactions of phthalan with various biological targets, revealing insights into its potential therapeutic roles. For instance, phthalan derivatives have been investigated for their binding affinities with specific enzymes and receptors, indicating possible mechanisms for their biological activity .

Phthalan shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isochroman | Bicyclic (benzene + dihydrofuran) | Less stable than phthalan; fewer synthetic routes available. |

| Benzofuran | Monocyclic (benzene + furan) | Lacks the additional carbon framework of phthalan; more reactive. |

| Coumaran | Bicyclic (benzene + lactone) | Contains a lactone structure; different reactivity profile compared to phthalan. |

Phthalan's unique bicyclic structure allows it to participate in a broader range of

Transition-Metal-Catalyzed Cycloaddition Strategies

Rhodium-Mediated [2+2+2] Cyclotrimerization of Alkynes

Rhodium catalysts have emerged as pivotal tools for constructing phthalan cores via [2+2+2] cyclotrimerization of alkynes. Grigg’s pioneering work demonstrated that Wilkinson’s catalyst (RhCl(PPh₃)₃) facilitates the reaction of bis-propargyl ethers with monoacetylenes under mild conditions, yielding phthalans in high regioselectivity (Scheme 1) [1]. This method accommodates sterically hindered substrates, including perfluoroalkylacetylenes and glycoside-bearing bis-propargyl ethers, underscoring rhodium’s versatility. Okamoto later enhanced catalytic efficiency by employing cobalt(I) complexes with chiral diphosphine ligands, enabling asymmetric synthesis of axially chiral phthalan derivatives [1]. These systems exploit the electron-deficient nature of rhodium to stabilize transition states, favoring meta-selectivity in cycloadduct formation.

Palladium-Catalyzed Tandem Hydroalkynylation-Cyclization

Palladium catalysis offers a tandem approach combining hydroalkynylation, isomerization, and Diels–Alder cyclization. A notable example involves Pd(II)-mediated hydroalkynylation of alkenes, followed by thermal isomerization to dienes, which undergo intramolecular Diels–Alder reactions to form phthalan derivatives (Scheme 2) [2]. This atom-economical process proceeds in moderate yields (45–65%) and operates via a sequence of oxidative addition, migratory insertion, and reductive elimination steps. The method’s utility is highlighted in the synthesis of phthalan-containing natural product analogs, though competing aromatization remains a limitation.

Copper-Promoted Enantioselective Carboetherification

Copper(II) catalysts enable enantioselective carboetherification of alkenes, providing access to enantioenriched phthalans. Chen and colleagues developed a Cu(II)/Box ligand system that induces asymmetry during alkene functionalization, achieving enantiomeric excesses (ee) >90% (Scheme 3) [3]. The mechanism involves alkene activation via π-complexation, followed by nucleophilic attack of an oxygen moiety and subsequent cyclization. This strategy was applied to synthesize (R)-fluspidine, a σ₁ receptor ligand with potential in neurodegenerative disease therapy [3].

Metal-Free Cyclization Approaches

Garratt-Braverman Cyclization Mechanisms

Garratt-Braverman (GB) cyclization of bis-propargyl ethers proceeds via divergent pathways depending on the heteroatom. For sulfur-bridged substrates (e.g., bis-propargyl sulfones), a diradical intermediate forms, leading to phthalan derivatives through homolytic cleavage and recombination [4]. In contrast, oxygen-bridged ethers favor an anionic [4+2] cyclization pathway, as evidenced by deuterium-labeling and EPR studies [4]. The choice of solvent (e.g., DMF vs. THF) critically influences reaction trajectory, with polar aprotic solvents stabilizing anionic intermediates.

Acid-Catalyzed Cycloetherification of Ortho-Substituted Benzyl Alcohols

Traditional acid-mediated cyclization remains relevant for phthalan synthesis. Treatment of ortho-phthalyl alcohols with Brønsted acids (e.g., H₂SO₄) induces dehydration, forming oxonium intermediates that undergo nucleophilic attack by adjacent hydroxyl groups (Scheme 4) [2]. This method is effective for electron-rich substrates but struggles with sterically hindered systems. Recent modifications employ Lewis acids (e.g., BF₃·OEt₂) to enhance reaction rates and yields [2].

Enantioselective Synthesis Techniques

Asymmetric Intramolecular Diels–Alder (IMDA) Strategies

Oxidative generation of isobenzofurans (IBFs) from phthalans enables IMDA reactions to construct polycyclic frameworks. Nakamura’s group reported a p-chloranil-mediated oxidation/IMDA sequence that converts phthalans to octahydrophenanthrenes with exclusive endo selectivity (Scheme 5) [6] [7]. The transient IBF adopts a folded conformation, enabling cycloaddition at 160–200°C. Remarkably, the reaction is reversible, establishing equilibria between phthalan precursors and cycloadducts. This method was leveraged in the formal synthesis of (±)-morphine, demonstrating its utility in complex alkaloid assembly [6] [7].

Benzannulation Reactions for Fused Heterocycles

Phthalan derivatives serve as versatile building blocks in benzannulation reactions, which are fundamental transformations for constructing fused heterocyclic systems [1] [2]. These reactions enable the formation of complex polycyclic architectures through transition-metal-catalyzed processes that create new carbon-carbon bonds while simultaneously forming aromatic rings.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition Approaches

The application of phthalan substrates in transition-metal-catalyzed [2+2+2] cycloaddition reactions represents a powerful strategy for polycyclic system construction [1]. Ruthenium-catalyzed cyclotrimerization of aminopropargyltrifluoromethyl carboxylates with functional 1,6-diynes proceeds efficiently at 40°C in 1,2-dichloroethane, achieving 70-75% conversion to CF3-containing phenylalanine derivatives and phosphorus analogues [1].

Rhodium-based catalytic systems have demonstrated exceptional performance in these transformations. The rhodium N-heterocyclic carbene (Rh-NHC) hybrid silica recyclable catalyst system (M4) enables [2+2+2]-cycloaddition reactions of 1,6-diynes with substituted acetylenes, achieving 100% yield for phthalan products [1]. This catalytic system exhibits remarkable stability, maintaining activity through six consecutive reuse cycles without yield decrease, making it particularly attractive for sustainable synthetic applications.

Cobalt-catalyzed cyclotrimerization systems provide additional versatility in substrate scope. The cyclotrimerization of 1-cyclopropyl-1,6-diynes with terminal alkynes, catalyzed by various cobalt complexes including Wilkinson's catalyst [RhCl(PPh3)3], Rh(cod)2BF4/BINAP, CpCo(CO)2, and NiBr2(PPh3)2/Zn, produces phthalan products alongside isomeric compounds in 4-26% yield [1]. The formation of multiple isomers provides opportunities for accessing diverse structural motifs within the phthalan framework.

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino carbopalladation represents another significant approach to phthalan construction [1]. The palladium-catalyzed domino carbopalladation of bromoenynes with internal alkynes proceeds through a well-defined mechanistic pathway involving oxidative addition, intramolecular carbopalladation, and β-dehydropalladation sequences. This process enables the rapid assembly of complex phthalan derivatives through either 6-endo-trig carbopalladation or 6π-electrocyclization pathways, providing synthetic flexibility in product formation.

Sequential Catalysis Approaches

The development of sequential-catalysis processes has emerged as a particularly efficient strategy for phthalan synthesis [3]. The phosphine/palladium-catalyzed sequential reaction system combines nucleophilic phosphine catalysis with palladium-catalyzed Heck cyclization in a single flask operation. This approach utilizes PPh3-catalyzed nucleophilic addition followed by Pd(0)-catalyzed Heck cyclization to construct highly functionalized alkylidene phthalans with excellent stereoselectivity (E:Z ratios up to 1:22) and good yields (74-76%) [3].

The mechanistic pathway involves initial nucleophilic addition of PPh3 to electron-deficient acetylenes, followed by deprotonation and conjugate addition to generate β-(o-iodobenzyloxy)acrylate intermediates. Subsequent introduction of Pd(OAc)2, tetrabutylammonium chloride, and K2CO3 promotes the Heck cyclization, with the pre-existing PPh3 serving as a ligand for palladium reduction and subsequent oxidative insertion [3].

Synthesis of Oxygen-Bridged Octahydrophenanthrene Scaffolds

The construction of oxygen-bridged octahydrophenanthrene scaffolds through phthalan chemistry represents a significant advancement in natural product synthesis methodology [4] [5]. These scaffolds serve as key intermediates for accessing complex natural products, particularly those containing morphinan-type structures.

Oxidative Generation of Isobenzofurans

The oxidative generation of unstabilized isobenzofurans from phthalan derivatives has been established as a novel and effective method for octahydrophenanthrene scaffold construction [4] [5]. Treatment of phthalan derivatives with p-chloranil in dodecane in the presence of molecular sieves at 160-200°C enables the generation of highly reactive isobenzofuran intermediates. These transient species undergo spontaneous intramolecular Diels-Alder reactions to provide endo cycloadducts exclusively [4].

The oxidation process proceeds through the selective removal of hydrogen atoms from the phthalan methylene positions, generating the aromatic isobenzofuran system. The use of molecular sieves is crucial for maintaining anhydrous conditions and preventing competing hydrolysis reactions that could compromise the stability of the isobenzofuran intermediates [4].

Intramolecular Diels-Alder Cyclization

The intramolecular Diels-Alder (IMDA) reaction of isobenzofurans generated from phthalans exhibits remarkable stereoselectivity, providing exclusively endo cycloadducts [4] [5]. This high degree of stereochemical control is attributed to the geometric constraints imposed by the tethered system, which favors the endo transition state through favorable orbital interactions and minimal steric hindrance.

The cyclization process demonstrates reversible character under the reaction conditions, particularly when substrates contain stereocenters on the tether. This reversibility provides access to equilibrium mixtures of endo adducts, enabling thermodynamic control over product distribution and potentially allowing for the selective formation of the most stable stereoisomers [4].

Substrate Scope and Functional Group Tolerance

The oxidation/IMDA sequence exhibits broad substrate scope and excellent functional group tolerance [4]. Phthalans bearing trisubstituted or nitro-substituted alkenes successfully undergo the tandem transformation to provide the corresponding endo cycloadducts in good yields. Chemoselective oxidation can be achieved even in the presence of sensitive functional groups such as aldehydes, although the yields may be somewhat reduced (54% for aldehyde-containing substrates) [4].

The methodology accommodates various substitution patterns on both the phthalan core and the tethered alkene component. Quaternary stereocenters can be efficiently created using 1,1-disubstituted alkenes as substrates, with even electron-donating methyl groups providing cycloadduct formation, albeit in reduced yields (15%) [4]. Tetrasubstituted alkenes serve as competent dienophiles, enabling the simultaneous construction of three contiguous quaternary stereocenters in a single transformation [4].

Role in Natural Product Synthesis

Formal Synthesis of (±)-Morphine via Isobenzofuran Intermediates

The formal synthesis of (±)-morphine through phthalan-derived isobenzofuran intermediates represents a landmark achievement in alkaloid synthesis, demonstrating the power of oxidative cyclization strategies in complex natural product construction [4] [5].

Strategic Approach and Key Transformations

The synthetic strategy employs a novel oxidation/intramolecular Diels-Alder reaction sequence as the pivotal transformation for morphinan core construction [4]. The approach begins with appropriately substituted phthalan derivatives that undergo oxidative transformation to unstabilized isobenzofurans, followed by intramolecular cycloaddition to generate the characteristic oxygen-bridged polycyclic framework of morphine.

The key phthalan substrate undergoes oxidation with p-chloranil under carefully optimized conditions (160-200°C in dodecane with molecular sieves) to generate the reactive isobenzofuran intermediate [4]. The unstabilized nature of this intermediate necessitates in situ cyclization, which proceeds with complete endo selectivity to provide the desired octahydrophenanthrene scaffold.

Regioselective Functionalization and Elaboration

Following the initial cyclization, the oxygen-bridged cycloadduct undergoes regioselective allylation upon treatment with EtAlCl2 in the presence of allyltrimethylsilane [4]. This transformation proceeds with high regioselectivity, installing the allyl group at the benzylic position adjacent to the bridging oxygen atom. The regioselectivity is attributed to the Lewis acid activation of the bridging oxygen, which directs the nucleophilic attack to the adjacent carbon center.

The allylation reaction provides the key intermediate in 82% yield, representing a crucial step in the synthetic sequence [4]. The high efficiency of this transformation, combined with its excellent regioselectivity, demonstrates the synthetic utility of the oxygen-bridged framework for subsequent functionalization reactions.

Conversion to Rice's Intermediate

The synthetic sequence culminates in the formation of N-carbethoxynorcodeinone (Rice's intermediate), a well-established precursor to morphine [4]. The conversion proceeds through a series of transformations including molecular etherification, providing the target intermediate in 59% yield after one recycle [4]. The successful formation of Rice's intermediate constitutes a formal synthesis of (±)-morphine, as the conversion of this intermediate to codeine and subsequent O-demethylation to morphine have been previously established by the Rice group.

Significance and Synthetic Advantages

This synthetic approach offers several significant advantages over existing morphine syntheses. The oxidation/IMDA strategy provides a metal-free protocol for octahydrophenanthrene construction, avoiding the use of expensive transition-metal catalysts required in many alternative approaches [4]. The method demonstrates exceptional stereochemical control, providing exclusively endo cycloadducts without the need for external stereodirecting elements.

The reversible nature of the Diels-Alder reaction under the employed conditions represents the first experimental evidence for reversibility in isobenzofuran cycloadditions without the use of maleic anhydride as dienophile [4]. This finding has important mechanistic implications for understanding isobenzofuran reactivity and may enable the development of thermodynamically controlled synthetic strategies.

Biosynthetic Pathways to Antioxidant Phthalan Natural Products

The biosynthesis of antioxidant phthalan natural products represents a fascinating area of research that bridges synthetic organic chemistry and natural product biochemistry [6] [7]. These compounds, exemplified by pestacin and related metabolites, demonstrate significant biological activities that have attracted considerable attention for pharmaceutical applications.

Pestacin and Related Fungal Metabolites

The biosynthetic pathway to pestacin involves polyketide-derived precursors that undergo enzymatic transformations to construct the characteristic phthalan framework [6]. The biosynthesis likely proceeds through the formation of aromatic polyketide intermediates, followed by cyclization reactions that establish the benzofuran ring system. The phenolic hydroxyl groups present in pestacin and related compounds contribute significantly to their antioxidant properties through hydrogen atom donation and radical scavenging mechanisms [6].

Microbial Production and Fermentation Strategies

Filamentous fungi represent the primary source of antioxidant phthalan natural products, with various species capable of producing structurally diverse compounds within this chemical class [6] [7]. The biosynthetic machinery in these organisms involves complex secondary metabolite pathways that can be manipulated through fermentation optimization and genetic engineering approaches.

Recent advances in understanding fungal secondary metabolism have revealed the importance of gene cluster regulation in controlling phthalan biosynthesis [9]. The production of these metabolites is often coordinately regulated by transcriptional factors that control the expression of entire biosynthetic gene clusters. This regulatory mechanism enables fungi to produce complex chemical cocktails that provide competitive advantages in diverse environmental conditions [9].

Structural Diversity and Bioactivity Relationships

The structural diversity observed in antioxidant phthalan natural products reflects the versatility of biosynthetic pathways in generating compounds with varied substitution patterns [6] [7]. Aryl-substituted phthalan derivatives produced by different microbial species exhibit a range of antioxidant activities, with structure-activity relationships revealing the importance of specific functional groups for biological activity.

The presence of phenolic hydroxyl groups, particularly in specific positions on the aromatic rings, correlates strongly with antioxidant potency [6]. Additional bioactivities including antimicrobial effects, cytotoxic activity, and anti-inflammatory properties have been documented for various phthalan natural products, suggesting that these compounds may serve multiple biological functions in their producing organisms [6] [7].

Biotechnological Applications and Production Enhancement

The biotechnological potential of antioxidant phthalan natural products has stimulated research into optimizing their production through microbial fermentation [6] [7]. Strategies for enhancing production include media optimization, pH control, aeration management, and the use of elicitors to stimulate secondary metabolite biosynthesis.

Genetic engineering approaches offer additional opportunities for improving phthalan production and accessing novel derivatives [9]. The manipulation of regulatory genes controlling secondary metabolite clusters can lead to enhanced production levels, while the introduction of heterologous biosynthetic genes may enable the production of non-natural phthalan derivatives with improved biological activities.